molecular formula C11H13NO6 B1207115 Nicotinic acid N-alpha-arabinoside CAS No. 78308-43-7

Nicotinic acid N-alpha-arabinoside

Cat. No.: B1207115
CAS No.: 78308-43-7
M. Wt: 255.22 g/mol
InChI Key: CXAXMXZAQOSPOI-AXTSPUMRSA-N
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Description

Nicotinic acid N-alpha-arabinoside is a hydrophilic conjugate of nicotinic acid (Vitamin B3) that was first isolated from parsley (Petroselinum crispum) cell suspension cultures . Its structure has been confirmed through chemical and spectroscopic methods as nicotinic acid N-alpha-L-arabinoside . In plant systems, this compound is understood to function as a storage form of nicotinic acid, with its formation and breakdown being part of the specialized pyridine nucleotide cycle . Research into this compound has involved the associated arabinosyltransferase enzyme, which was isolated from the same parsley cultures and catalyzes the conversion of the arabinoside to nicotinic acid and UDP-arabinose . The study of this compound provides a valuable model system for researchers investigating plant-specific metabolic pathways, the conjugation and storage of vitamin metabolites, and the enzymology of glycosyltransferases. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

78308-43-7

Molecular Formula

C11H13NO6

Molecular Weight

255.22 g/mol

IUPAC Name

1-[(2R,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]pyridin-1-ium-3-carboxylate

InChI

InChI=1S/C11H13NO6/c13-7-5-18-10(9(15)8(7)14)12-3-1-2-6(4-12)11(16)17/h1-4,7-10,13-15H,5H2/t7-,8-,9+,10+/m0/s1

InChI Key

CXAXMXZAQOSPOI-AXTSPUMRSA-N

SMILES

C1C(C(C(C(O1)[N+]2=CC=CC(=C2)C(=O)[O-])O)O)O

Isomeric SMILES

C1[C@@H]([C@@H]([C@H]([C@@H](O1)[N+]2=CC=CC(=C2)C(=O)[O-])O)O)O

Canonical SMILES

C1C(C(C(C(O1)[N+]2=CC=CC(=C2)C(=O)[O-])O)O)O

Synonyms

nicotinic acid N-alpha-arabinoside

Origin of Product

United States

Q & A

Basic Research Questions

Q. What analytical methods are recommended for identifying and quantifying Nicotinic acid N-alpha-arabinoside in complex biological matrices?

  • Methodological Answer : Use liquid chromatography-mass spectrometry (LC-MS) for targeted metabolomic analysis due to its high sensitivity and specificity. Validate the method by comparing retention times and fragmentation patterns with authentic standards. For quantification, employ internal standards (e.g., isotopically labeled analogs) to correct for matrix effects. LC-MS protocols should include optimization of ionization parameters (e.g., electrospray ionization in positive/negative mode) and chromatographic separation (e.g., reverse-phase columns) to resolve structural isomers .

Q. How can researchers design experiments to synthesize this compound with high purity?

  • Methodological Answer : Optimize reaction conditions (e.g., temperature, pH, and solvent system) to favor arabinosyl transfer to the nicotinic acid moiety. Monitor reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Purify the product via column chromatography or recrystallization, and validate purity using nuclear magnetic resonance (NMR) spectroscopy (e.g., 1H^1H, 13C^{13}C-NMR) and high-resolution mass spectrometry (HRMS). Structural confirmation requires comparing spectral data with literature or computational predictions .

Q. What are the key challenges in detecting this compound in enzymatic assays, and how can they be mitigated?

  • Methodological Answer : Challenges include low abundance in biological samples, interference from structurally similar metabolites (e.g., other nicotinic acid derivatives), and instability under certain pH/temperature conditions. Mitigation strategies:

  • Enrich samples using solid-phase extraction (SPE) with hydrophilic interaction liquid chromatography (HILIC) cartridges.
  • Use tandem MS (MS/MS) with selective reaction monitoring (SRM) to enhance specificity.
  • Stabilize the compound by adjusting buffer conditions (e.g., avoid extreme pH) and storing samples at -80°C .

Advanced Research Questions

Q. How can researchers investigate the mechanistic role of this compound in modulating enzymatic activity?

  • Methodological Answer : Employ kinetic assays (e.g., Michaelis-Menten analysis) to assess the compound’s effect on enzyme velocity (VmaxV_{max}) and substrate affinity (KmK_m). Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to measure binding constants (KdK_d). For structural insights, perform X-ray crystallography or cryo-EM to resolve the compound-enzyme complex. Computational docking studies (e.g., AutoDock Vina) can predict binding modes, which should be validated experimentally .

Q. What strategies are effective for resolving contradictory data on the biological activity of this compound across different studies?

  • Methodological Answer :

  • Meta-analysis : Systematically compare experimental conditions (e.g., cell lines, assay protocols, dosage) across studies to identify confounding variables.
  • Dose-response profiling : Re-evaluate activity across a broader concentration range to account for non-linear effects.
  • Orthogonal validation : Confirm findings using independent methods (e.g., gene knockout vs. pharmacological inhibition).
  • Collaborate with bioinformaticians to integrate multi-omics data (e.g., transcriptomics, metabolomics) and identify context-dependent mechanisms .

Q. How can researchers design studies to explore this compound as a biomarker for metabolic disorders?

  • Methodological Answer :

  • Cohort selection : Include well-phenotyped cohorts with matched controls (e.g., age, sex, BMI) to minimize confounding.
  • Longitudinal sampling : Track compound levels over time to assess correlation with disease progression.
  • Multi-platform validation : Combine LC-MS data with genomic/proteomic datasets to identify associated pathways.
  • Statistical rigor : Use multivariate analysis (e.g., partial least squares-discriminant analysis, PLS-DA) and adjust for multiple testing (e.g., Benjamini-Hochberg correction) .

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